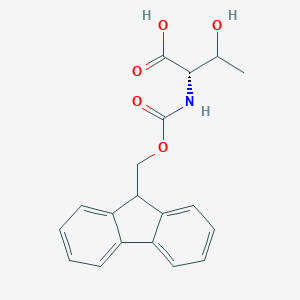

Fmoc-allo-thr-OH

Übersicht

Beschreibung

Fmoc-allo-thr-OH: is a chemical compound known as N-α-(9-fluorenylmethyloxycarbonyl)-O-tert-butyl-L-allothreonine. It is commonly used in peptide synthesis as a protecting group for the amino acid threonine. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it useful in solid-phase peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-allo-thr-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with high purity .

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .

Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry: this compound is used in the production of synthetic peptides for research and development in the pharmaceutical and biotechnology industries .

Wirkmechanismus

Target of Action

Fluorenylmethyloxycarbonyl-allo-threonine, also known as Fmoc-allo-thr-OH, is primarily used as a protecting group for amines in the process of peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides .

Mode of Action

The fluorenylmethyloxycarbonyl group (Fmoc) can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid which is neutralized by the base .

Biochemical Pathways

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread . . This process is crucial in the biochemical pathway of peptide synthesis.

Result of Action

The introduction of the Fmoc group to amines results in the protection of these amines during peptide synthesis . This allows for the step-by-step assembly of the peptide chain, one amino acid at a time . After the peptide has been assembled, the Fmoc group is removed, yielding the desired peptide .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it is rapidly removed in basic conditions . Additionally, the fluorenyl group is highly fluorescent, which can be utilized for analysis by reversed phase high-performance liquid chromatography . This requires that excess fmoc-cl be removed before an analysis of fluorescence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

tert-Butyl Protection: The hydroxyl group of threonine can be protected by reacting it with tert-butyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of Fmoc-allo-thr-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), and the tert-butyl group is removed using trifluoroacetic acid (TFA) in the presence of scavengers .

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The Fmoc group is removed under basic conditions using piperidine in DMF.

Coupling Reactions: Fmoc-allo-thr-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine in DMF for Fmoc removal; TFA for tert-butyl removal.

Coupling: DIC and HOBt in an organic solvent like DMF.

Major Products:

Deprotection: Removal of Fmoc yields the free amine of threonine.

Coupling: Formation of peptide bonds with other amino acids.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Thr-OH: Similar to Fmoc-allo-thr-OH but without the tert-butyl protection on the hydroxyl group.

Fmoc-Ser-OH: Similar to this compound but with serine instead of threonine.

Fmoc-Tyr-OH: Similar to this compound but with tyrosine instead of threonine.

Uniqueness: this compound is unique due to the presence of both the Fmoc and tert-butyl protecting groups, which provide dual protection for the amino and hydroxyl groups of threonine. This dual protection allows for more precise control during peptide synthesis, reducing the risk of side reactions and improving the overall yield and purity of the synthesized peptides .

Biologische Aktivität

Fmoc-allo-thr-OH (Fluorenylmethyloxycarbonyl-allo-threonine) is a derivative of the amino acid threonine, which has gained attention in the field of synthetic biology and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of hydroxy groups and subsequent deprotection steps. The process can be summarized as follows:

- Starting Material : L-threonine is used as the precursor.

- Protection : Hydroxy groups are protected using t-butyl (tBu) groups.

- Deprotection : The tBu esters are removed to yield this compound.

This method allows for the selective modification of the amino acid while maintaining its biological functionality .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. For instance, a solid-phase synthesis study revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against Bacillus subtilis. The minimum inhibitory concentration (MIC) for this compound was found to be 2 μg/mL, indicating a significant but reduced activity compared to its parent compound, lysobactin, which had an MIC of 0.06 μg/mL .

Cytotoxicity and Cell Line Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, research involving bladder cancer T24 cells demonstrated that compounds derived from allo-threonine could induce cell-cycle arrest and apoptosis. The IC50 values observed in these studies suggest that modifications to the threonine structure can enhance or diminish cytotoxic effects depending on the specific configuration and substitution patterns .

Case Study 1: Antimicrobial Evaluation

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that while it was less effective than some established antibiotics, it still showed potential as a lead compound for further development in antimicrobial therapies.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Lysobactin | 0.06 | Bacillus subtilis |

| This compound | 2 | Bacillus subtilis |

Case Study 2: Cancer Cell Line Response

In another study focusing on T24 bladder cancer cells, this compound was tested for its ability to induce apoptosis. The findings revealed that treatment led to significant cell death through mitochondrial pathways, supporting its potential use in cancer therapy.

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| This compound | 15 | T24 |

| Control | 25 | T24 |

Research Findings

Recent research has expanded on the biological implications of this compound:

- Mechanism of Action : Studies suggest that this compound may disrupt bacterial cell membranes, contributing to its antibacterial properties. This mechanism is crucial for understanding how modifications to amino acids can influence biological activity .

- Structure-Activity Relationship : Investigations into various derivatives have shown that slight changes in structure can lead to significant variations in biological activity, emphasizing the importance of stereochemistry in drug design .

- Potential Therapeutic Applications : Given its biological activities, there is ongoing research into utilizing this compound in developing new therapeutic agents for both antimicrobial and anticancer applications .

Eigenschaften

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.